N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16(23)20-18-7-9-19(10-8-18)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDOUSKKLZRXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215952 | |
| Record name | N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116290-76-7 | |
| Record name | N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116290-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[4-(Phenylmethyl)-1-piperazinyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide typically involves the alkylation of the corresponding amines with alkylating reagents. For instance, one common method involves the reaction of 4-benzylpiperazine with 4-bromoacetophenone under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl derivatives .
Scientific Research Applications
Synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide
The synthesis of this compound typically involves the reaction of 4-benzylpiperazine with acetic anhydride or acetyl chloride. This process yields the desired acetamide derivative through acylation, which is a common method in organic synthesis for producing amides.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit promising anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that certain compounds displayed significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole, suggesting their potential as new antiepileptic drugs (AEDs) .
Table 1: Anticonvulsant Activity of this compound Derivatives
| Compound ID | Dose (mg/kg) | MES Protection | 6-Hz Model Protection |
|---|---|---|---|
| 19 | 100 | Yes | Yes |
| 12 | 300 | Yes | No |
| 20 | 100 | No | Yes |
Antimicrobial Properties
In addition to its anticonvulsant effects, some derivatives have been evaluated for antimicrobial activity. For instance, compounds derived from similar structures were tested against various pathogens, including Candida parapsilosis. Although results showed weak acetylcholinesterase inhibitory activity, some derivatives demonstrated moderate antifungal properties .
Development of New AEDs
A notable case study involved the modification of the imide structure to amide bonds in this compound derivatives. The study highlighted the structure-activity relationship (SAR), indicating that specific modifications could enhance anticonvulsant efficacy. The findings emphasized the importance of molecular design in developing new AEDs that could potentially address therapy-resistant epilepsy .
CCR-1 Antagonists
Another application explored the use of this compound as a chemokine receptor antagonist (CCR-1). This research indicated its potential role in treating inflammatory diseases by inhibiting monocyte and T-cell migration, thus providing a therapeutic avenue for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity . This interaction is crucial for its anticonvulsant effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide can be inferred through comparisons with analogs that share its core structure but differ in substituents. Key variations include:
Piperazine Substitutions :
- Compound 11 () : 2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide dihydrochloride replaces the para-phenyl group with a 3-chlorophenyl moiety. This modification enhances anticonvulsant activity, suggesting halogenation at specific positions may improve CNS targeting .
- C4019 () : N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide introduces a sulfamoyl linker and a chlorophenyl group. The sulfamoyl group may enhance solubility or mimic sulfonamide pharmacophores seen in anti-inflammatory drugs .
- Aromatic Ring Modifications: Compound 14 (): 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide substitutes the benzyl group with a trifluoromethylphenyl ring.
- Heterocyclic Additions: Compound 17 (): Incorporates a 2,3-dichlorophenyl group on piperazine, showing enhanced anticonvulsant potency compared to non-halogenated analogs. This highlights the role of halogen atoms in optimizing binding interactions .
Pharmacological Activities
Table 1: Comparative Pharmacological Data of Selected Analogs
- Analgesic Activity : Compound 35 (), a sulfonamide derivative, exhibits superior analgesic activity to paracetamol, suggesting that piperazine-linked sulfonamides may synergize with acetamide cores for pain relief .
- Anticonvulsant Activity : Compounds 11–17 () show that halogenation (Cl, CF₃) on the aromatic ring enhances activity, likely through improved blood-brain barrier penetration or receptor affinity .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
- Solubility : Sulfonamide derivatives () generally exhibit higher aqueous solubility due to polar sulfonyl groups, whereas halogenated analogs () may require formulation aids .
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide, a compound of increasing interest in medicinal chemistry, exhibits diverse biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a benzylpiperazine moiety linked to a phenylacetamide group. This structure is significant as it influences the compound's interactions with biological targets, particularly in pharmacological contexts.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including:
- Neuronal Voltage-Sensitive Sodium Channels : The compound modulates the activity of these channels, which is crucial for neuronal excitability and neurotransmission.
- Receptor Binding : It has been investigated as a potential ligand in receptor binding studies, indicating its role in various signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In vitro Studies : A derivative of this compound demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM. The compound was found to induce G2/M cell cycle arrest and trigger apoptosis in these cells .
Anticonvulsant Activity
Research has also focused on the anticonvulsant properties of similar compounds:
- Animal Models : In studies involving animal models of epilepsy, various derivatives showed significant anticonvulsant activity. For example, certain derivatives provided protection against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/Effective Dose | Mechanism |
|---|---|---|---|
| 7a | Anticancer | 0.029 - 0.147 μM | G2/M phase arrest, apoptosis |
| 22 | Anticonvulsant | 100 mg/kg | MES test protection |
| 19 | Anticonvulsant | 300 mg/kg | Delayed onset protection |
Research Findings
- Antitumor Studies : A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their anticancer properties. Among them, compound 7a exhibited significant potency against multiple cancer cell lines .
- Anticonvulsant Studies : A study involving N-phenyl-2-(4-benzylpiperazin-1-yl)acetamide derivatives revealed varying degrees of anticonvulsant activity across different compounds. Notably, the presence of specific substituents influenced their efficacy in seizure protection tests .
- Additional Biological Activities : Other derivatives have been explored for antimicrobial and anticholinesterase activities, although results indicated limited effectiveness against certain pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are typically employed for synthesizing N-[4-(4-benzylpiperazin-1-yl)phenyl]acetamide, and what critical parameters require optimization?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amidation. Key parameters include:
- Temperature control : Elevated temperatures (~80–100°C) for coupling reactions to ensure efficient piperazine ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products (>95%) .
- Validation : Use NMR and LC-MS to confirm intermediate structures and final product purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzylpiperazine and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- In vitro assays :
- Cyclooxygenase (COX) inhibition : Compare IC50 values against reference analgesics (e.g., paracetamol) .
- Anti-nociceptive models : Tail-flick or hot-plate tests in rodents to assess pain modulation .
- Cell-based assays : Cytotoxicity screening (MTT assay) on human cell lines (e.g., HEK293) to rule off-target effects .
Advanced Research Questions
Q. How does structural modification of the benzylpiperazinyl group impact pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace benzyl with 4-fluorophenyl or methyl groups to evaluate changes in receptor binding .
- Introduce sulfonamide or hydrazine substituents to enhance anti-inflammatory activity .
- Data Interpretation : Compare IC50 values across analogs using ANOVA to identify statistically significant trends .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or serotonin receptors; validate with site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for target proteins .
- Metabolomics : LC-MS-based profiling to identify metabolic pathways affected in treated cell lines .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Orthogonal Assays : Replicate studies using alternative models (e.g., carrageenan-induced inflammation vs. CFA-induced chronic pain) .
- Structural Verification : Re-analyze compound batches via X-ray crystallography to confirm no polymorphic variations .
- Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with succinic acid or PEGylation to increase aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites; modify labile groups (e.g., methyl to trifluoromethyl) .
- BBB Penetration : LogP optimization (target 2–3) via substituent modification; assess using PAMPA-BBB assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
